

Spectroscopic Data of 2-(3-Methoxyphenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3-Methoxyphenyl)acetamide**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-(3-Methoxyphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(3-Methoxyphenyl)acetamide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.25	s	1H	-NH
6.96	m	4H	Ar-H
3.86	s	3H	-OCH ₃
2.42	s	3H	-CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-(3-Methoxyphenyl)acetamide**

Chemical Shift (δ) ppm	Assignment
171.1	C=O
153.2	Ar-C (quaternary)
126.3	Ar-C
124.1	Ar-C
121.9	Ar-C
121.6	Ar-C
113.4	Ar-C
56.8	-OCH ₃
22.9	-CH ₃

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **2-(3-Methoxyphenyl)acetamide**

Wavenumber (cm ⁻¹)	Assignment
3340, 3331	N-H stretching
1674	C=O stretching (Amide I)
1580, 1520	N-H bending (Amide II), C=C aromatic stretching
1466, 1411	C-H bending
1280, 1230	C-O stretching (aryl ether)
792	C-H out-of-plane bending

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-(3-Methoxyphenyl)acetamide**

m/z	Interpretation
165	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AC-300F spectrometer was utilized to record the ¹H and ¹³C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **2-(3-Methoxyphenyl)acetamide** was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a clean, dry 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

- Instrument: Bruker AC-300F Spectrometer
- Frequency: 300 MHz
- Solvent: DMSO-d₆
- Internal Standard: Tetramethylsilane (TMS)

- Temperature: Ambient
- Number of Scans: 16
- Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

- Instrument: Bruker AC-300F Spectrometer
- Frequency: 75 MHz
- Solvent: DMSO-d₆
- Internal Standard: Tetramethylsilane (TMS)
- Decoupling: Proton-decoupled
- Temperature: Ambient
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Nicolet-Impact-410 FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-(3-Methoxyphenyl)acetamide** was finely ground in an agate mortar and pestle.
- Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.
- The sample and KBr were thoroughly mixed and ground together to ensure a homogenous mixture.

- A portion of the mixture was transferred to a pellet press die.
- A pressure of 8-10 tons was applied to form a transparent pellet.

Data Acquisition:

- Instrument: Nicolet-Impact-410 FT-IR Spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Shimadzu 2010 series mass selective detector.

Sample Introduction (Direct Insertion Probe):

- A small amount of the solid **2-(3-Methoxyphenyl)acetamide** was loaded into a capillary tube.
- The capillary tube was placed in the direct insertion probe.
- The probe was inserted into the ion source of the mass spectrometer.

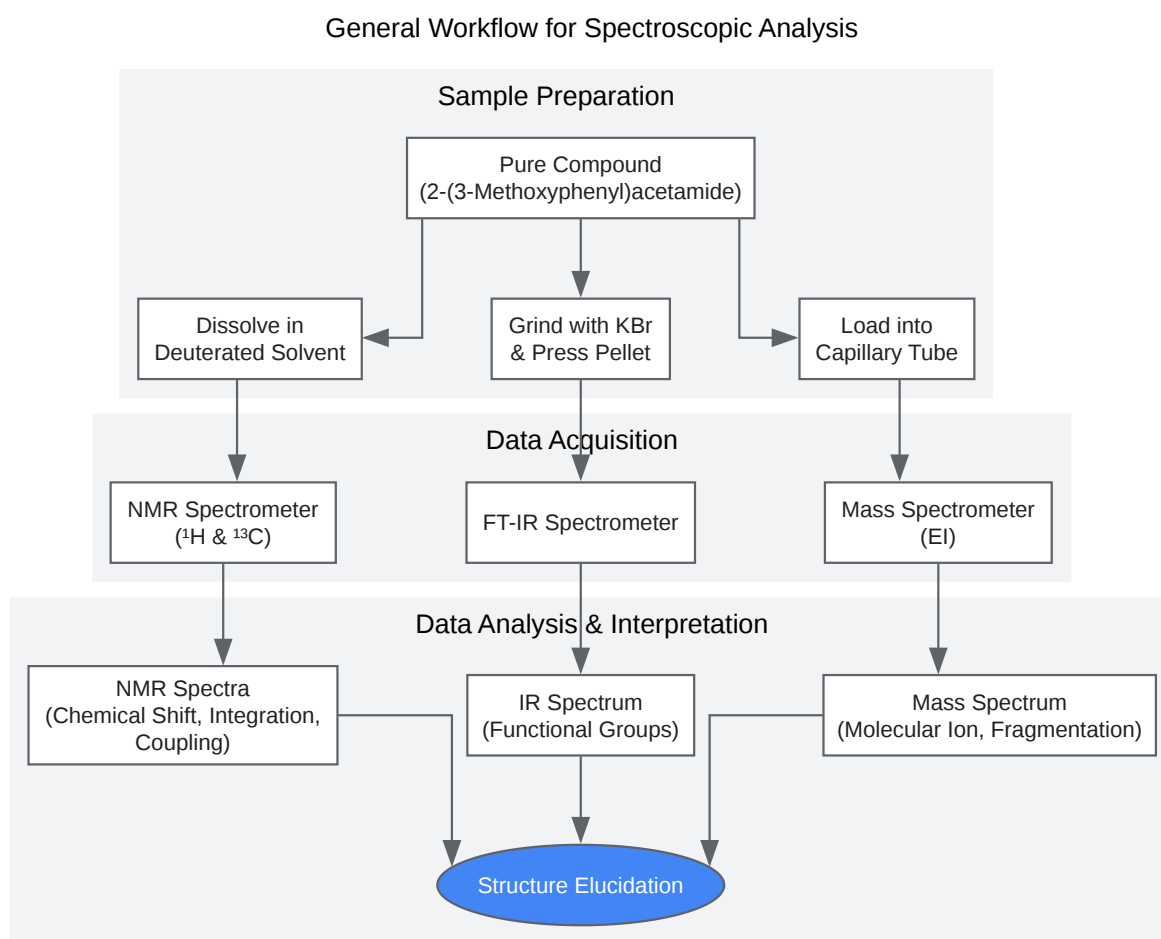
Data Acquisition (Electron Ionization):

- Instrument: Shimadzu 2010 series Mass Spectrometer
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200 °C

- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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